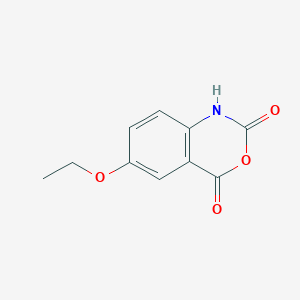
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- is a heterocyclic organic compound that has been extensively researched in the field of medicinal chemistry. It is known for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In
Mechanism of Action
The exact mechanism of action of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit cancer cell growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- in lab experiments is its potential therapeutic value. It has been shown to have a number of beneficial effects, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of future directions for research on 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy-. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-ethoxyphenol with phthalic anhydride in the presence of a catalyst such as zinc chloride or sulfuric acid. The resulting product is then treated with ethyl chloroformate to yield the final compound.
Scientific Research Applications
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
164025-47-2 |
|---|---|
Product Name |
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- |
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-ethoxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-2-14-6-3-4-8-7(5-6)9(12)15-10(13)11-8/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
PMBPCYZQPZGGAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)OC2=O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)OC2=O |
synonyms |
2H-3,1-Benzoxazine-2,4(1H)-dione,6-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




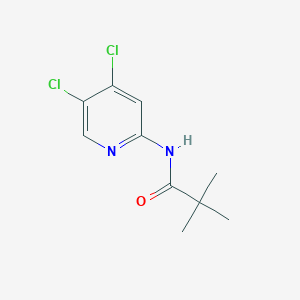

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
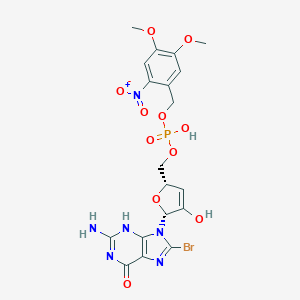
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
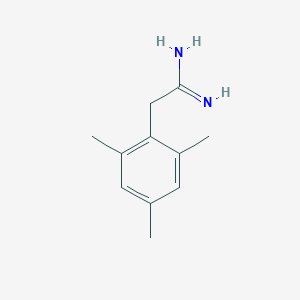




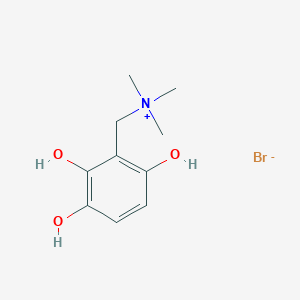
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)